

# Elucidation and Confirmation of the Structure of 13-Dehydroxyindaconitine: A Technical Guide

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## Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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This technical guide provides a comprehensive overview of the structure elucidation and confirmation of **13-dehydroxyindaconitine**, a diterpenoid alkaloid of significant interest. The information presented herein is compiled from spectroscopic data and analytical methodologies reported in the scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

## Introduction

**13-Dehydroxyindaconitine** is a naturally occurring C<sub>19</sub>-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum.[1] Its structure is characterized by the absence of hydroxyl groups at positions 13 and 15, a feature that distinguishes it from other aconitine-type alkaloids.[1] The compound has the molecular formula C<sub>34</sub>H<sub>47</sub>NO<sub>9</sub> and a molecular weight of 613.74 g/mol.[1] Preliminary studies have indicated its potential as an antioxidant agent. This guide details the spectroscopic data and experimental protocols pivotal to the definitive determination of its molecular architecture.

## Data Presentation

The structural elucidation of **13-dehydroxyindaconitine** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The quantitative data derived from these analyses are summarized below for clarity and comparative reference.

## NMR Spectroscopic Data

The complete assignment of proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR chemical shifts was crucial for establishing the connectivity and stereochemistry of the molecule. The data presented here is based on analyses conducted in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ) Data for **13-Dehydroxyindaconitine**

Position	$\delta C$ (ppm)	$\delta H$ (ppm), Multiplicity (J in Hz)
1	85.1	3.25, d (1.5)
2	43.5	2.58, dd (6.5, 1.5)
3	34.2	2.05, m; 1.85, m
4	39.1	-
5	49.3	2.85, d (6.5)
6	82.6	4.15, d (6.5)
7	45.9	3.15, t (5.0)
8	77.5	4.88, d (5.0)
9	50.2	3.75, s
10	41.2	2.65, d (7.0)
11	53.8	-
12	29.5	1.75, m; 1.60, m
13	38.7	2.20, m
14	81.9	4.95, t (5.0)
15	37.9	2.10, m; 1.95, m
16	82.3	4.45, dd (6.0, 2.0)
17	61.7	4.25, s
18	79.8	4.85, s
19	59.2	2.95, d (12.0); 2.75, d (12.0)
N-CH <sub>2</sub>	49.8	2.50, q (7.0)
N-CH <sub>2</sub> -CH <sub>3</sub>	13.5	1.10, t (7.0)
1-OCH <sub>3</sub>	56.2	3.30, s
6-OCH <sub>3</sub>	58.0	3.40, s

16-OCH <sub>3</sub>	56.5	3.35, s
18-OCH <sub>3</sub>	59.1	3.50, s
8-OCOCH <sub>3</sub>	170.1	-
8-OCOCH <sub>3</sub>	21.5	2.00, s
14-OCOC <sub>6</sub> H <sub>5</sub>	166.5	-
Benzoyl C-1'	130.5	-
Benzoyl C-2',6'	129.8	8.05, d (7.5)
Benzoyl C-3',5'	128.6	7.45, t (7.5)
Benzoyl C-4'	133.2	7.55, t (7.5)

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

## High-Resolution Mass Spectrometry (HR-MS) Data

HR-ESI-MS analysis provided the exact mass of the protonated molecule, which was used to confirm the molecular formula.

Table 2: HR-ESI-MS Data for **13-Dehydroxyindaconitine**

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	614.3270	614.3268

## Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of **13-dehydroxyindaconitine**.

## Isolation and Purification

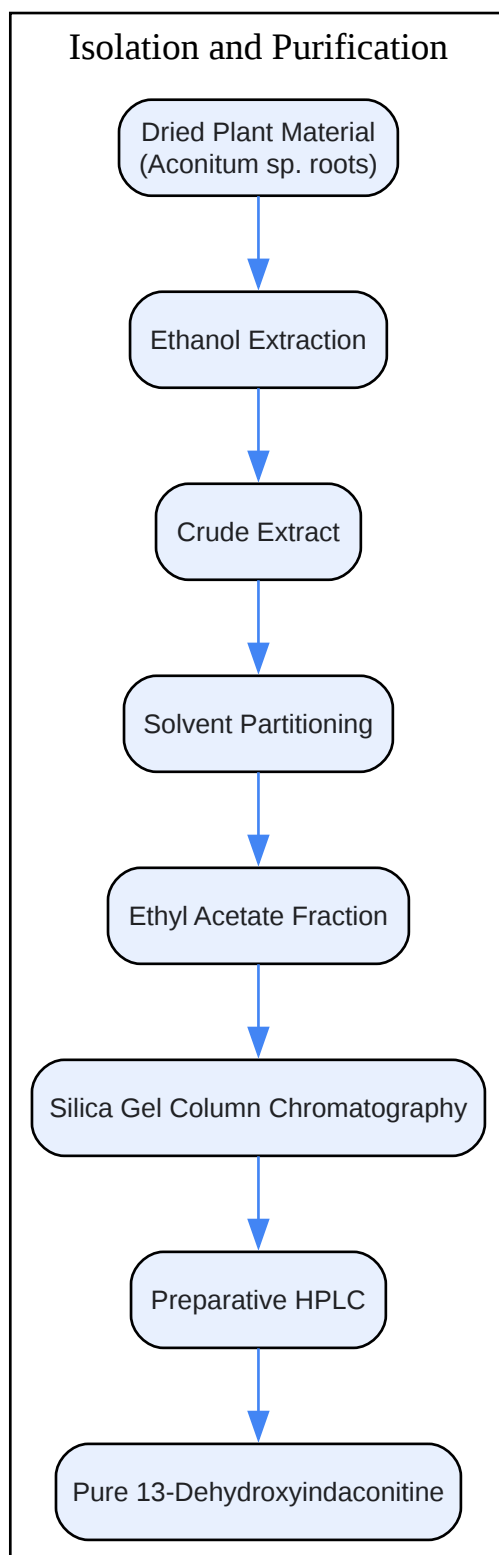
- **Extraction:** The air-dried and powdered roots of the source plant (e.g., *Aconitum handelianum*) are extracted exhaustively with 95% ethanol at room temperature.
- **Solvent Partitioning:** The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction, typically containing the target compound, is subjected to column chromatography on a silica gel column. Elution is performed using a gradient of chloroform and methanol.
- **Preparative HPLC:** Fractions containing **13-dehydroxyindaconitine** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

## Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra were acquired on a 400 MHz spectrometer using  $\text{CDCl}_3$  as the solvent and TMS as the internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were obtained using standard pulse sequences. 2D NMR experiments, including  $^1\text{H}$ - $^1\text{H}$  COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were essential for the complete assignment of all signals.
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

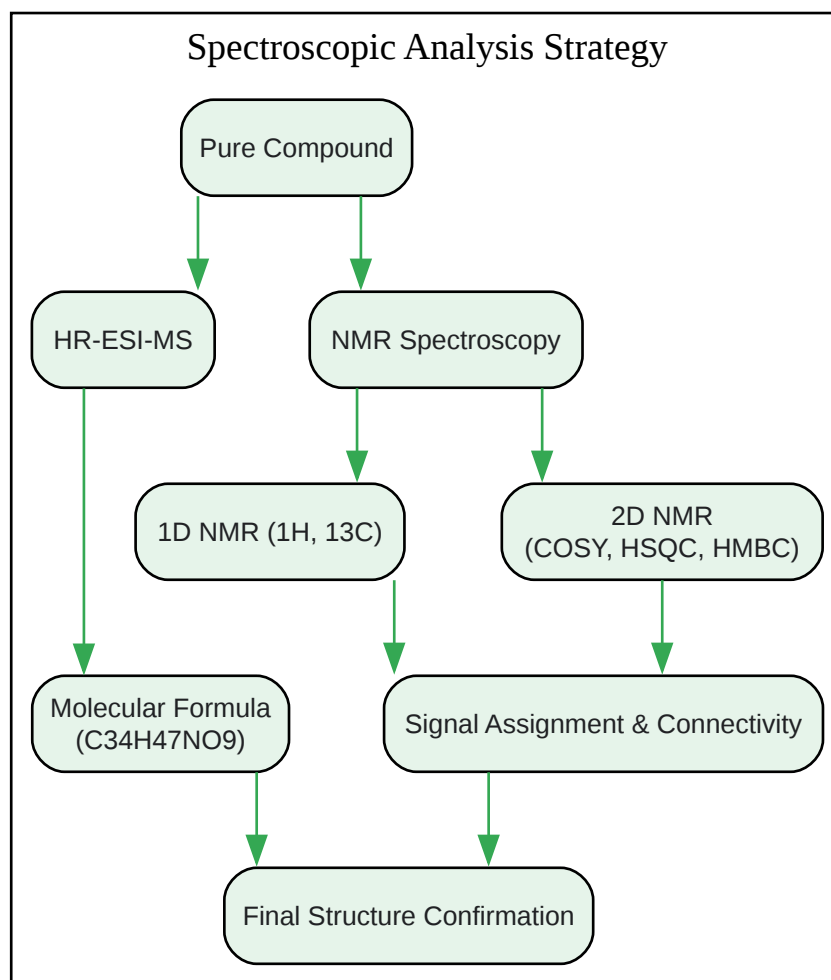
## Visualization of Methodologies

The following diagrams illustrate the workflows and logical connections in the structure elucidation process of **13-dehydroxyindaconitine**.



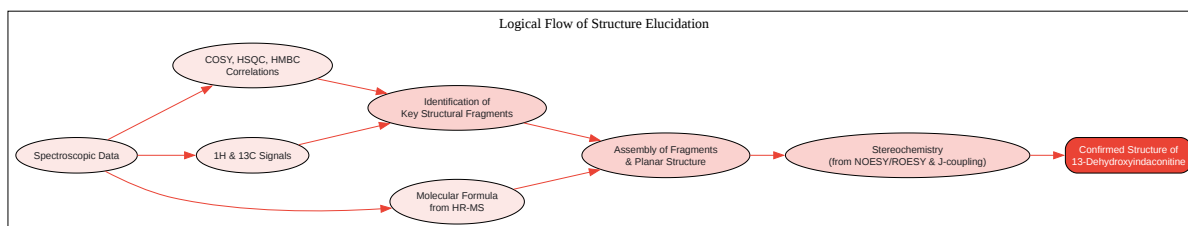
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Caption: Workflow for the isolation and purification of **13-dehydroxyindaconitine**.



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Caption: Strategy for the spectroscopic analysis and structure confirmation.



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Caption: Logical relationships in the process of structure elucidation.

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## References

- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
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